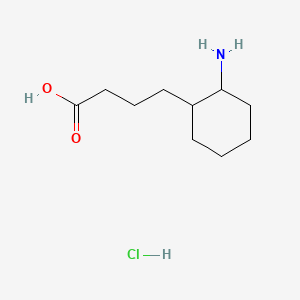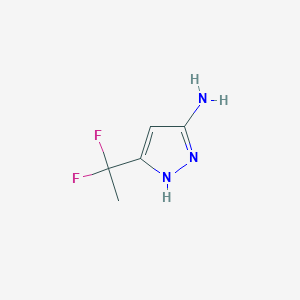
3-(1,1-Difluoroethyl)-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Difluoroethyl)-1h-pyrazol-5-amine is a fluorinated heterocyclic compound The presence of fluorine atoms in organic molecules often results in significant changes in their physical, chemical, and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out in the presence of a nickel catalyst and a suitable base, such as potassium carbonate, in a solvent like dimethoxyethane at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl oxides, while reduction could produce difluoroethyl amines.
Scientific Research Applications
3-(1,1-Difluoroethyl)-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism by which 3-(1,1-Difluoroethyl)-1h-pyrazol-5-amine exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s metabolic stability and alter its electronic and steric properties, leading to changes in its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent.
3-(1,1-Difluoroethyl)pyridine: Another fluorinated heterocyclic compound with similar applications.
Uniqueness
3-(1,1-Difluoroethyl)-1h-pyrazol-5-amine is unique due to its specific structure and the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other fluorinated compounds .
Properties
Molecular Formula |
C5H7F2N3 |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C5H7F2N3/c1-5(6,7)3-2-4(8)10-9-3/h2H,1H3,(H3,8,9,10) |
InChI Key |
FSSMWFCUHWUSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NN1)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)

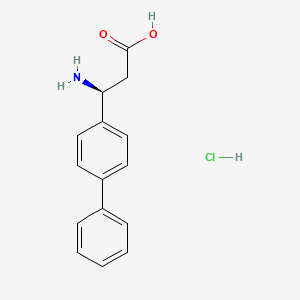
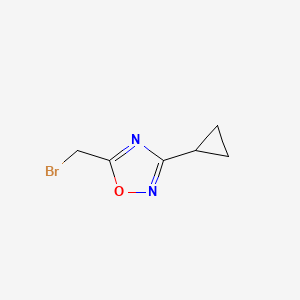

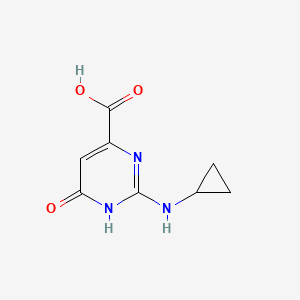

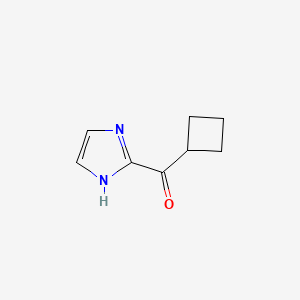

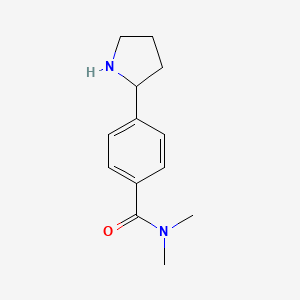
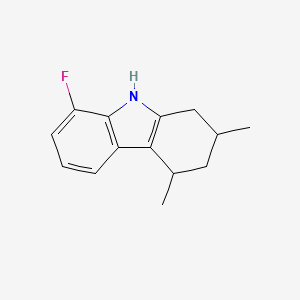
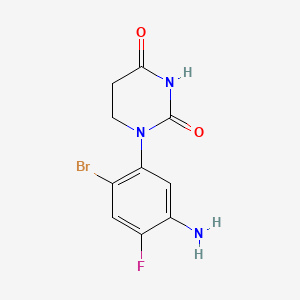
![2-(5-(5,6,7,8-Tetrahydronaphthalen-1-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15302075.png)
